2,2-Diethyl-4-methoxybutanoic acid
Description
2,2-Diethyl-4-methoxybutanoic acid is an organic compound with the molecular formula C9H18O3 It is a carboxylic acid derivative characterized by the presence of two ethyl groups at the second carbon and a methoxy group at the fourth carbon of the butanoic acid chain
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2-diethyl-4-methoxybutanoic acid |
InChI |
InChI=1S/C9H18O3/c1-4-9(5-2,8(10)11)6-7-12-3/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
CCYQNSSTZZTTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCOC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-methoxybutanoic acid, with diethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethylformamide (DMF).
Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with an ester derivative of 4-methoxybutanoic acid. This reaction is followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-4-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
2,2-Diethyl-4-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The methoxy and ethyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybutanoic acid: Lacks the diethyl substitution, resulting in different reactivity and properties.
2,2-Diethylbutanoic acid: Lacks the methoxy group, leading to variations in chemical behavior and applications.
2-Methoxy-2-methylpropanoic acid: Similar in having a methoxy group but differs in the alkyl substitution pattern.
Uniqueness
2,2-Diethyl-4-methoxybutanoic acid is unique due to the combination of its diethyl and methoxy substituents, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Biological Activity
2,2-Diethyl-4-methoxybutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and two ethyl groups attached to a butanoic acid backbone, which influences its solubility and reactivity.
Antifibrotic Properties
Recent studies have indicated that derivatives of butanoic acid, including this compound, exhibit significant antifibrotic activity. In particular, they may inhibit collagen synthesis, which is crucial in the management of liver fibrosis. For instance, structural modifications have shown increased inhibitory rates on COL1A1 expression, a key marker in fibrosis:
| Compound | Inhibitory Rate (%) |
|---|---|
| This compound | 66.72 - 97.44 |
| EGCG | 36.46 ± 4.64 |
| L-Asp | 11.33 ± 0.35 |
These results suggest that the compound could serve as a therapeutic agent against hepatic disorders by modulating collagen production and inflammatory responses .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Inflammatory Pathways : The compound appears to suppress inflammatory cytokines and reduce oxidative stress in liver cells.
- Regulation of Gene Expression : It downregulates the expression of genes related to fibrosis (e.g., COL1A1) and upregulates protective genes involved in hepatocyte function.
- Cellular Uptake : Structural modifications have been shown to enhance cellular permeability, improving the compound's efficacy .
Hepatic Fibrosis Model
In a controlled study involving liver fibrosis models induced by TGFβ1, treatment with this compound resulted in:
- A significant reduction in mRNA expression levels of COL1A1 and TGFβ1.
- Decreased protein levels of fibronectin and α-SMA in a dose-dependent manner.
These findings underscore the potential use of this compound in clinical settings for managing liver diseases .
Comparative Studies
Comparative studies have also highlighted the efficacy of this compound against other known antifibrotic agents:
| Treatment | Effect on COL1A1 Expression |
|---|---|
| Control | High Expression |
| Compound A (EGCG) | Moderate Reduction |
| This compound | Significant Reduction |
The data indicates that this compound may outperform traditional treatments in specific contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
